molecular formula C17H16ClN5O2 B2495688 6-(3-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 838894-50-1

6-(3-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2495688
CAS No.: 838894-50-1
M. Wt: 357.8
InChI Key: AUZMDRLPVYHZIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C17H16ClN5O2 and its molecular weight is 357.8. The purity is usually 95%.
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Mechanism of Action

    Target of action

    Many compounds with an imidazole ring, such as this one, are known to interact with various biological targets. For instance, some imidazole derivatives have been found to bind with high affinity to multiple receptors . The exact target of this specific compound would need to be determined through experimental studies.

    Biochemical pathways

    Imidazole derivatives are involved in a wide range of biochemical pathways due to their diverse biological activities . The specific pathways affected by this compound would depend on its exact biological target(s).

Properties

IUPAC Name

6-(3-chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-3-7-23-15(24)13-14(20(2)17(23)25)19-16-21(8-9-22(13)16)12-6-4-5-11(18)10-12/h3-6,10H,1,7-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZMDRLPVYHZIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC=C)N3CCN(C3=N2)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.